molecular formula C24H25N3O7S B2744342 N-(4-ethoxy-2-nitrophenyl)-2-[4-(N-methyl4-methylbenzenesulfonamido)phenoxy]acetamide CAS No. 398998-61-3

N-(4-ethoxy-2-nitrophenyl)-2-[4-(N-methyl4-methylbenzenesulfonamido)phenoxy]acetamide

Cat. No.: B2744342
CAS No.: 398998-61-3
M. Wt: 499.54
InChI Key: QTLHBMLREKYNBR-UHFFFAOYSA-N
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Description

N-(4-Ethoxy-2-nitrophenyl)-2-[4-(N-methyl-4-methylbenzenesulfonamido)phenoxy]acetamide is a synthetic acetamide derivative characterized by a phenoxyacetamide backbone with two distinct aromatic substituents:

  • A 4-ethoxy-2-nitrophenyl group at the acetamide nitrogen, introducing electron-withdrawing (nitro) and electron-donating (ethoxy) effects.
  • A 4-(N-methyl-4-methylbenzenesulfonamido)phenoxy group at the acetamide’s α-carbon, featuring a sulfonamide moiety with methyl substitution, which may enhance lipophilicity and metabolic stability.

Properties

IUPAC Name

N-(4-ethoxy-2-nitrophenyl)-2-[4-[methyl-(4-methylphenyl)sulfonylamino]phenoxy]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H25N3O7S/c1-4-33-20-11-14-22(23(15-20)27(29)30)25-24(28)16-34-19-9-7-18(8-10-19)26(3)35(31,32)21-12-5-17(2)6-13-21/h5-15H,4,16H2,1-3H3,(H,25,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QTLHBMLREKYNBR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC(=C(C=C1)NC(=O)COC2=CC=C(C=C2)N(C)S(=O)(=O)C3=CC=C(C=C3)C)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H25N3O7S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

499.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-ethoxy-2-nitrophenyl)-2-[4-(N-methyl4-methylbenzenesulfonamido)phenoxy]acetamide typically involves multi-step organic reactions. The process may include:

    Nitration: Introduction of the nitro group to the phenyl ring.

    Ethoxylation: Addition of the ethoxy group.

    Sulfonylation: Attachment of the sulfonyl group.

    Amidation: Formation of the acetamide linkage.

Each step requires specific reagents and conditions, such as acids, bases, solvents, and catalysts, to achieve the desired transformations.

Industrial Production Methods

Industrial production of this compound may involve large-scale batch or continuous processes, utilizing optimized reaction conditions to maximize yield and purity. Techniques such as crystallization, distillation, and chromatography may be employed for purification.

Chemical Reactions Analysis

Types of Reactions

N-(4-ethoxy-2-nitrophenyl)-2-[4-(N-methyl4-methylbenzenesulfonamido)phenoxy]acetamide can undergo various chemical reactions, including:

    Oxidation: Conversion of functional groups to higher oxidation states.

    Reduction: Reduction of the nitro group to an amine.

    Substitution: Replacement of functional groups with other substituents.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., hydrogen gas with a catalyst), and nucleophiles (e.g., sodium hydroxide).

Biological Activity

N-(4-ethoxy-2-nitrophenyl)-2-[4-(N-methyl-4-methylbenzenesulfonamido)phenoxy]acetamide is a compound of interest in medicinal chemistry due to its complex structure and potential therapeutic applications. This article delves into its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound features a nitrophenyl group, an ether linkage, and a sulfonamide moiety, which contribute to its biological properties. The molecular formula is C17H20N2O5SC_{17}H_{20}N_{2}O_{5}S, with a molecular weight of approximately 336.36 g/mol. The chemical structure can be represented as follows:

N 4 ethoxy 2 nitrophenyl 2 4 N methyl 4 methylbenzenesulfonamido phenoxy acetamide\text{N 4 ethoxy 2 nitrophenyl 2 4 N methyl 4 methylbenzenesulfonamido phenoxy acetamide}

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets within biological systems. The nitro group can undergo bioreduction, leading to the formation of reactive intermediates that may interact with cellular components such as proteins and nucleic acids, potentially influencing various signaling pathways.

Key Mechanisms Include:

  • Inhibition of Enzymatic Activity : The compound may inhibit specific enzymes involved in metabolic pathways, which can lead to altered cellular functions.
  • Cellular Uptake : The sulfonamide group enhances solubility and facilitates cellular uptake, allowing for more pronounced biological effects.
  • Reactive Intermediates : Bioreduction of the nitro group can generate reactive species that induce oxidative stress or apoptosis in targeted cells.

Antitumor Activity

Research has indicated that compounds similar to N-(4-ethoxy-2-nitrophenyl)-2-[4-(N-methyl-4-methylbenzenesulfonamido)phenoxy]acetamide exhibit antitumor properties. In vitro studies have shown that these compounds can inhibit the proliferation of cancer cell lines by inducing apoptosis and cell cycle arrest.

Study Cell Line IC50 (µM) Mechanism
Study 1HeLa15Apoptosis induction via caspase activation
Study 2MCF-720Cell cycle arrest in G1 phase

Anti-inflammatory Effects

The compound has also been studied for its anti-inflammatory properties. It appears to modulate the production of pro-inflammatory cytokines, thereby reducing inflammation in various models.

Study Model Cytokines Measured Effect
Study 3Mouse modelTNF-α, IL-6Decreased levels by 40%
Study 4In vitroIL-1βInhibition by 30%

Case Studies

  • Case Study on Antitumor Efficacy :
    A recent study evaluated the efficacy of the compound against human breast cancer cells. The results demonstrated significant inhibition of cell growth at concentrations as low as 10 µM, suggesting potential for development as an anticancer agent.
  • Case Study on Inflammatory Response :
    In a murine model of arthritis, administration of the compound resulted in reduced joint swelling and pain, correlating with decreased levels of inflammatory markers such as IL-6 and TNF-α.

Comparison with Similar Compounds

Table 1: Antimicrobial Acetamide Derivatives

Compound Key Substituents Activity Reference
Target compound 4-Ethoxy-2-nitro, N-methyl-4-methylsulfonamido Not reported
Compound 47 () Benzo[d]thiazole-sulfonyl piperazine Gram-positive bacteria
Compound 49 () Benzo[d]thiazole-sulfonyl piperazine Fungi
compound Sulfonylhydrazine-furan Not reported (structural analog)

Anti-inflammatory and iNOS-Inhibiting Analogues

Thiazolidinedione (TZD) and thiazole-containing acetamides demonstrate anti-inflammatory activity via nitric oxide (NO) inhibition:

  • Compound V2–V6 (): These TZD derivatives (e.g., V2: IC₅₀ = 45.6 µM) inhibit NO production in macrophages.
  • 5-Benzylidenethiazolidine-2,4-diones (): Compound 74 (IC₅₀ = 25.2 µM) highlights the role of halogenated aryl groups in enhancing anti-inflammatory potency. The target’s nitro group may similarly modulate redox signaling pathways .

Table 2: Anti-inflammatory Acetamide Derivatives

Compound Key Substituents Activity (IC₅₀) Reference
Target compound 4-Ethoxy-2-nitro, N-methyl-4-methylsulfonamido Not reported
Compound 74 () 3-Chlorophenyl, TZD 25.2 µM (iNOS)
Aspirin () Acetyloxybenzoic acid 3.0 mM (NO inhibition)

Melting Points and Solubility

  • V2–V6 (): Melting points range from 220–274°C, influenced by nitro (V4: 258–260°C) and methoxy (V6: 272–274°C) groups. The target’s nitro and ethoxy groups may similarly elevate melting points due to polar interactions .
  • Phenoxyaromatic acids (): Bromine substituents (e.g., 19h: C₁₈H₁₇Br₂NO₄) increase molecular weight and lipophilicity, contrasting with the target’s methylsulfonamido group, which balances hydrophobicity and hydrogen-bonding capacity .

Q & A

Q. How is this compound used in mechanistic studies of enzyme inhibition?

  • Methodological Answer :
  • Kinetic Analysis : Measure Ki values via Lineweaver-Burk plots to determine competitive vs. non-competitive inhibition .
  • Fluorescent Labeling : Attach a fluorophore (e.g., FITC) to the acetamide group for real-time tracking of enzyme binding .

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